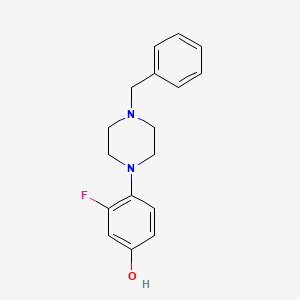
4-(4-Benzylpiperazin-1-yl)-3-fluorophénol
Vue d'ensemble
Description
4-(4-Benzylpiperazin-1-yl)-3-fluorophenol is a useful research compound. Its molecular formula is C17H19FN2O and its molecular weight is 286.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Le composé a montré des résultats prometteurs dans le domaine de l'activité antimicrobienne. Il a été synthétisé et testé pour son efficacité contre diverses souches bactériennes et fongiques. La présence du groupement benzylpiperazine contribue à ses propriétés antibactériennes et antifongiques significatives, ce qui en fait un candidat potentiel pour le développement de nouveaux agents antimicrobiens .
Modélisation moléculaire et conception de médicaments
Des études de modélisation moléculaire ont indiqué que les dérivés de "4-(4-Benzylpiperazin-1-yl)-3-fluorophénol" peuvent se lier efficacement aux protéines oxydoréductases. Cela suggère son utilité dans la conception de médicaments, en particulier pour cibler les enzymes qui sont essentielles à la survie des micro-organismes pathogènes .
Recherche anticancéreuse
Les nucléotides de pipérazine à base de coumarine, qui sont structurellement liés à ce composé, ont été largement étudiés pour leurs propriétés anticancéreuses. L'incorporation de structures de pipérazine est connue pour améliorer la bioactivité, ce qui suggère que des composés similaires pourraient être explorés pour des applications anticancéreuses potentielles .
Potentiel anti-VIH
Les analogues structuraux de ce composé ont été étudiés pour leur activité anti-VIH. Le groupement pipérazine est une caractéristique commune dans plusieurs agents anti-VIH, ce qui indique que "this compound" pourrait également être étudié pour son efficacité contre le VIH .
Propriétés anticoagulantes
Des composés à base de coumarine ont été rapportés comme possédant des propriétés anticoagulantes. Bien que "this compound" lui-même n'ait pas été directement lié à l'anticoagulation, sa similitude structurelle avec les coumarines suggère un potentiel dans ce domaine .
Activité antioxydante et anti-inflammatoire
Les activités antioxydantes et anti-inflammatoires des dérivés de la coumarine sont bien documentées. Compte tenu de la relation structurelle, il est possible que "this compound" puisse présenter des propriétés similaires, ce qui justifie des recherches plus approfondies .
Applications antipsychotiques et antimalariques
Les dérivés de N-aryl et de N-alkyl pipérazine ont été reconnus pour leurs effets antipsychotiques et antimalariques. Ce composé, contenant un groupe benzylpiperazine, peut également être étudié pour son utilisation potentielle dans le traitement des troubles psychiatriques et du paludisme .
Inhibition enzymatique à des fins thérapeutiques
La capacité des dérivés de la pipérazine à agir comme inhibiteurs enzymatiques peut être exploitée à des fins thérapeutiques. “this compound” pourrait être une molécule clé dans la conception d'inhibiteurs pour les enzymes qui sont des cibles médicamenteuses dans diverses maladies .
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity .
Mode of Action
It is known that similar compounds interact with their targets, leading to significant antibacterial and antifungal activity .
Biochemical Pathways
Similar compounds have been found to exhibit significant antimicrobial activity, suggesting that they may interfere with the biochemical pathways essential for the growth and survival of bacteria and fungi .
Result of Action
Similar compounds have been found to exhibit significant antimicrobial activity, suggesting that they may inhibit the growth and survival of bacteria and fungi .
Analyse Biochimique
Biochemical Properties
4-(4-Benzylpiperazin-1-yl)-3-fluorophenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial activity by interacting with oxidoreductase enzymes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and leading to antimicrobial effects.
Cellular Effects
The effects of 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect neurogenesis in the hippocampus, which is crucial for memory and emotional regulation . Additionally, it can alter the expression of genes involved in these processes, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain oxidoreductase enzymes by binding to their active sites . This binding interaction can result in changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol in laboratory settings have been studied extensively. Over time, this compound exhibits stability and gradual degradation. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as antimicrobial and neurogenic activities . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
4-(4-Benzylpiperazin-1-yl)-3-fluorophenol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it has been shown to undergo metabolic transformations involving oxidoreductase enzymes . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be localized to particular cellular compartments, where it accumulates and exerts its effects . The distribution pattern is influenced by its interactions with cellular transport mechanisms and binding proteins.
Subcellular Localization
The subcellular localization of 4-(4-Benzylpiperazin-1-yl)-3-fluorophenol is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization signals ensure that the compound reaches its site of action, where it can effectively modulate cellular processes.
Propriétés
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-16-12-15(21)6-7-17(16)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPUVIVUPYSYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


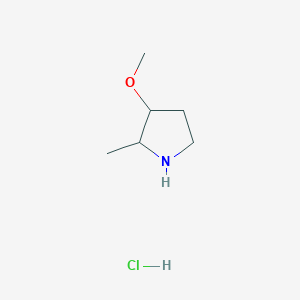
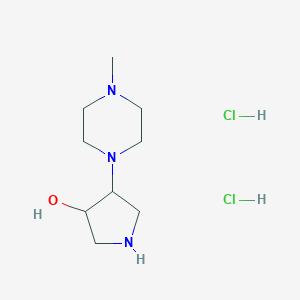
![7-Benzyl-3,7,10-triaza-tricyclo[3.3.3.0*1,5*]undecane-3-carboxylic acid tert-butyl ester](/img/structure/B1487399.png)
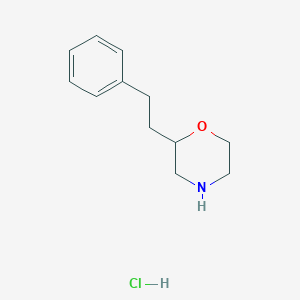
![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)
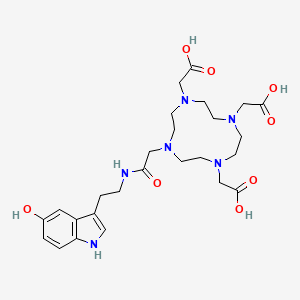
![4-(2-Azabicyclo[2.2.1]heptan-7-yl)morpholine](/img/structure/B1487404.png)
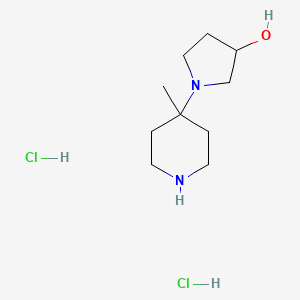

![4-Methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487409.png)
![tert-Butyl 5-amino-6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1487410.png)
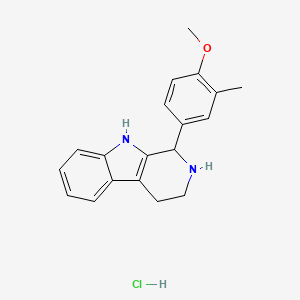
![10-(Hydroxymethyl)-4-methyl-4-azatricyclo[5.2.2.0~2,6~]undecane-8,9-diol](/img/structure/B1487415.png)
![Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B1487417.png)
